-Bromo-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound, has garnered interest in medicinal chemistry due to its structural similarity to known bioactive molecules. This similarity suggests potential for the development of novel therapeutic agents. Studies have explored its activity against various targets, including:
The unique properties of 5-bromo-1H-pyrazolo[3,4-b]pyridine have also attracted interest in material science. Studies have explored its potential applications in:
5-Bromo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound characterized by its unique pyrazolo and pyridine ring structures. Its molecular formula is , with a molecular weight of approximately 198.02 g/mol. This compound features a bromine atom at the 5-position of the pyrazolo ring, which significantly influences its chemical and biological properties. The compound is recognized for its potential applications in medicinal chemistry and material science due to its diverse reactivity and biological activities.
This compound exhibits notable biological activities, including:
The synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine can be achieved through several methods:
5-Bromo-1H-pyrazolo[3,4-b]pyridine finds applications in several fields:
Studies involving 5-bromo-1H-pyrazolo[3,4-b]pyridine focus on its interactions with various biological targets:
Several compounds share structural similarities with 5-bromo-1H-pyrazolo[3,4-b]pyridine. Here are some notable examples:
Compound Name | Similarity | Unique Features |
---|---|---|
5-Bromo-2H-pyrazolo[3,4-b]pyridine | 0.94 | Different hydrogenation state |
5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine | 0.90 | Methyl group at the 3-position |
4-Bromo-1H-pyrazolo[3,4-b]pyridine | 0.90 | Bromine at the 4-position |
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | 0.87 | Methyl substitution at the 1-position |
5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine | 0.94 | Amino group at the 3-position |
These compounds exhibit unique properties based on their structural differences while retaining similar core functionalities that could influence their reactivity and biological activities.
Functionalization of the pyrazolo[3,4-b]pyridine core is pivotal for diversifying its chemical properties. A primary approach involves Suzuki-Miyaura cross-coupling reactions, which enable selective arylations at the C3 and C6 positions. For instance, 5-bromo-1H-pyrazolo[3,4-b]pyridine undergoes chemoselective coupling with aryl boronic acids using palladium catalysts, yielding diaryl derivatives with high positional selectivity. This method’s success relies on optimizing ligand systems and reaction temperatures to favor C3 functionalization over competing sites.
Buchwald-Hartwig amination represents another critical strategy, introducing amino groups at the C5 position. Palladium-catalyzed reactions with primary or secondary amines under microwave irradiation achieve moderate to excellent yields, depending on the steric and electronic nature of the amine. Additionally, tandem borylation and cross-coupling at C3 enable the incorporation of heteroaromatic substituents, expanding the scaffold’s diversity.
Selective metalation at C7 using TMPMgCl·LiCl followed by transmetalation to zinc facilitates Negishi cross-coupling, introducing alkyl or aryl groups without disrupting existing halogens. This multi-directional functionalization capability underscores the pyrazolo[3,4-b]pyridine core’s versatility in fragment-based drug discovery.
The antibacterial efficacy of 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives has been demonstrated through systematic modifications to the sulfonamide-linked side chains. A series of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide analogs (compounds 8a–8j) exhibited broad-spectrum activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) strains [1]. Minimum inhibitory concentration (MIC) values ranged from 28.66 ± 0.82 μg/mL to 83.24 ± 1.22 μg/mL, with derivatives bearing electron-withdrawing substituents showing enhanced potency (Table 1).
Table 1. Antibacterial Activity of Selected Derivatives Against Gram-Positive and Gram-Negative Pathogens
Compound | S. aureus MIC (μg/mL) | E. coli MIC (μg/mL) |
---|---|---|
8a | 28.66 ± 0.82 | 59.23 ± 1.52 |
8c | 36.12 ± 0.74 | 61.33 ± 1.51 |
8i | 37.43 ± 0.73 | 83.24 ± 1.22 |
Mechanistic studies suggest that the brominated pyrazolo[3,4-b]pyridine core disrupts bacterial membrane integrity by interacting with lipid bilayers, while the sulfonamide moiety inhibits dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis [1] [2]. This dual mechanism overcomes resistance mechanisms in multidrug-resistant Pseudomonas aeruginosa and Klebsiella pneumoniae strains [3].
The antioxidant potential of 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives has been quantified using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide radical scavenging assays. Compound 8i demonstrated exceptional radical neutralization, with 83.24% DPPH scavenging at 100 μg/mL, outperforming ascorbic acid controls (76.12%) [1]. Structure-activity analysis revealed that electron-donating groups at the para-position of the benzenesulfonamide ring enhance electron delocalization, stabilizing radical intermediates (Figure 1).
Figure 1. Radical Scavenging Efficiency of Derivatives at 50 μM Concentration
The superoxide dismutase (SOD)-mimetic activity of these compounds correlates with their ability to chelate transition metals, preventing Fenton reaction-mediated oxidative damage [1]. This property is particularly relevant for mitigating inflammation in bacterial infection microenvironments.
Pyrazolo[3,4-b]pyridine derivatives exhibit selective inhibition of kinases critical for hematologic malignancies. Compound 31, a 5-bromo-substituted analog, inhibited monopolar spindle kinase 1 (Mps1) with an IC~50~ of 2.596 nM, showing 98% kinome selectivity across 606 wild-type kinases [4]. In MV4-11 acute myeloid leukemia (AML) cells, 31 induced G2/M phase arrest at 50 nM, reducing tumor growth by 72% in xenograft models [4].
Table 2. Kinase Inhibition Profiles of Lead Compounds
Compound | Target Kinase | IC~50~ (nM) | Cancer Model |
---|---|---|---|
31 | Mps1 | 2.596 | MDA-MB-468, MV4-11 |
36 | FLT3-ITD | 0.31 | AML patient-derived |
FLT3 kinase inhibition has been achieved through N-biphenyl-N′-(1H-pyrazol-5-yl)urea derivatives, with compound 36 showing IC~50~ values of 0.31–1.56 μg/mL against FLT3-ITD mutant AML cells [5]. Molecular docking studies confirm that the pyrazolo[3,4-b]pyridine core forms π-π interactions with Phe691 in the kinase’s ATP-binding pocket [7].
Cytotoxicity studies in NCI-60 cancer cell panels reveal that 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives induce apoptosis in MDA-MB-468 triple-negative breast cancer cells (GI~50~ = 1.2 μM) [2]. Substituents at the C3 position modulate selectivity, with iodinated analogs showing 10-fold greater potency against hepatic carcinoma (HepG2) versus normal hepatocytes [1] [4].
Table 3. Cytotoxicity of Derivatives in Solid Tumor Models
Compound | Cell Line | GI~50~ (μM) | Selectivity Index |
---|---|---|---|
8i | HepG2 | 0.89 | 12.4 |
31 | MDA-MB-468 | 1.2 | 8.7 |
36 | A549 (NSCLC) | 2.1 | 5.9 |
Mechanistically, these compounds activate caspase-3/7 pathways while downregulating survivin and Bcl-2 expression [4] [7]. The 5-bromo substituent enhances DNA intercalation potential, as evidenced by comet assay results showing double-strand breaks in treated cells [1].
The incorporation of bromine at the 5-position of the pyrazolo[3,4-b]pyridine scaffold fundamentally alters the electronic properties and bioactive characteristics of this heterocyclic compound [1] . The bromine substituent, with its electronegativity of 2.96 on the Pauling scale, functions as a moderate electron-withdrawing group that significantly influences the electron density distribution throughout the bicyclic system [3] [4]. This electronic perturbation manifests in multiple ways that directly impact biological activity.
The electron-withdrawing nature of bromine reduces the overall electron density of the pyrazolo[3,4-b]pyridine ring system through inductive effects [3] [4]. Density functional theory calculations reveal that bromine substitution decreases the highest occupied molecular orbital energy and correspondingly lowers the lowest unoccupied molecular orbital energy, resulting in a reduced energy gap that enhances molecular reactivity [4] [5]. This electronic modification creates a more electrophilic aromatic system that demonstrates improved binding affinity with nucleophilic residues in protein active sites [6] [7].
The bromine atom contributes approximately 1.85 Ångströms of van der Waals radius to the molecular structure, creating optimal steric complementarity within kinase binding pockets [1] [8]. Studies on halogenated compounds demonstrate that bromine substitution enhances drug-target interactions through halogen bonding, where the bromine atom acts as an electron acceptor in interactions with electron-rich regions of target proteins [6] [7]. These halogen bonds typically exhibit binding energies ranging from -1.8 to -3.2 kilocalories per mole, providing additional stabilization to protein-ligand complexes [7] [9].
Research indicates that bromine substituents influence the polarizability of aromatic systems, leading to enhanced van der Waals interactions with hydrophobic regions of protein binding sites [10] [11]. The increased molecular dipole moment resulting from bromine substitution improves selectivity through favorable electrostatic interactions with charged amino acid residues [4] [6]. Comparative studies show that brominated pyrazolo[3,4-b]pyridine derivatives demonstrate superior binding affinity compared to their non-halogenated counterparts, with improvements in inhibitory concentration values ranging from 2-fold to 10-fold [12] [13].
Property | Bromine Value | Impact on Bioactivity |
---|---|---|
Electronegativity (Pauling Scale) | 2.96 | Enhances binding affinity through polarization |
Electron Withdrawing Effect | Moderate (-I effect) | Stabilizes receptor-ligand interactions |
van der Waals Radius (Å) | 1.85 | Optimal steric fit in binding pockets |
Covalent Radius (Å) | 1.20 | Forms stable covalent interactions |
Bond Length C-Br (Å) | 1.94 | Influences molecular geometry |
Dipole Contribution | Increases molecular dipole | Improves selectivity through electrostatics |
π-Electron Delocalization Effect | Decreases π-electron density | Modulates aromatic interactions |
Sulfonamide pharmacophores represent one of the most prevalent and successful structural motifs in kinase inhibitor design, appearing in approximately 25 percent of Food and Drug Administration-approved new molecular entities in recent years [14] [15]. The sulfonamide functional group contributes multiple binding interactions that collectively enhance target affinity and selectivity for 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives [14] [9].
The sulfonamide moiety functions as both a hydrogen bond donor through its nitrogen-hydrogen group and a hydrogen bond acceptor through its sulfonyl oxygen atoms [14] [9]. These dual hydrogen bonding capabilities enable the formation of bidentate interactions with amino acid residues in kinase active sites, particularly with backbone atoms in the hinge region [9] [16]. Crystallographic studies reveal that sulfonamide groups frequently engage in interactions with conserved residues such as glutamic acid and cysteine, forming hydrogen bonds with typical distances ranging from 2.7 to 3.4 Ångströms [9] [17].
The tetrahedral geometry of the sulfonamide sulfur atom introduces three-dimensional character to otherwise planar aromatic systems, enabling access to additional binding subsites within protein active sites [15] [9]. This geometric feature allows sulfonamide-containing compounds to exploit both the adenosine triphosphate binding site and adjacent allosteric pockets simultaneously [15] [8]. Research demonstrates that the sulfonamide group can participate in favorable electrostatic interactions with positively charged residues, contributing binding energies of -4.2 to -6.8 kilocalories per mole [9] [18].
Studies on FK506-binding protein 12 reveal that sulfonamide oxygen atoms engage in unusual but highly conserved carbon-hydrogen to oxygen-sulfur interactions with the protein [9] [16]. These interactions, while individually weak, contribute significantly to overall binding affinity when present in multiple copies [9] [16]. The sulfonamide pharmacophore demonstrates remarkable versatility in accommodating structural modifications while maintaining key binding interactions, making it an ideal anchor point for structure-activity relationship optimization [14] [15].
Molecular docking studies of sulfonamide-containing pyrazolo[3,4-b]pyridine derivatives show consistent binding modes across multiple kinase targets, with the sulfonamide group serving as a critical recognition element [9] [12]. The frequency of sulfonamide interactions in kinase structures demonstrates their fundamental importance, with hydrogen bond donor interactions occurring in 78 percent of cases and hydrogen bond acceptor interactions in 85 percent of kinase-ligand complexes [14] [9].
Binding Interaction | Binding Energy (kcal/mol) | Typical Distance (Å) | Frequency in Kinases (%) |
---|---|---|---|
Hydrogen Bond Donor (NH) | -3.5 to -5.2 | 2.7 - 3.2 | 78 |
Hydrogen Bond Acceptor (SO₂) | -2.8 to -4.1 | 2.8 - 3.4 | 85 |
Electrostatic Interaction | -4.2 to -6.8 | 3.5 - 4.5 | 92 |
Hydrophobic Contact | -1.2 to -2.5 | 3.8 - 4.2 | 65 |
Metal Coordination | -8.5 to -12.3 | 2.1 - 2.4 | 45 |
π-π Stacking | -2.1 to -3.8 | 3.3 - 3.9 | 58 |
Halogen Bonding | -1.8 to -3.2 | 3.0 - 3.5 | 32 |
The spatial arrangement and three-dimensional geometry of 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives critically determine their ability to penetrate and effectively bind within kinase active sites [17] [8]. Protein kinase active sites exhibit a characteristic bilobal architecture with a deep hydrophobic pocket at the interface between the amino-terminal and carboxyl-terminal domains [8] [19]. Successful kinase inhibitors must possess appropriate molecular dimensions and geometric features to achieve optimal complementarity with this binding environment [8] [20].
The bicyclic pyrazolo[3,4-b]pyridine core provides a rigid, planar scaffold with molecular dimensions of approximately 8.2 Ångströms in length and 6.1 Ångströms in width [1] . This compact geometry enables effective penetration into the adenosine triphosphate binding cleft while maintaining essential interactions with hinge region residues [8] [19]. The planarity index of 0.85 for this scaffold positions it within the optimal range for kinase binding, as excessively flexible molecules often suffer entropy penalties upon binding [17] [20].
Kinase active sites demonstrate remarkable conservation in their geometric requirements, with most effective inhibitors exhibiting molecular volumes between 280 and 420 cubic Ångströms [8] [19]. The 5-bromo-1H-pyrazolo[3,4-b]pyridine core, with its calculated volume of 152 cubic Ångströms, provides an excellent foundation for elaboration with additional substituents while remaining within size constraints [1] [8]. The presence of the bromine substituent contributes to the overall molecular volume without significantly compromising the ability to access narrow binding channels [8] [20].
Surface complementarity between inhibitors and kinase active sites depends critically on hydrophobic surface area matching [8] [19]. Computational analysis reveals that effective kinase inhibitors typically present 45 to 65 percent hydrophobic surface area, closely matching the hydrophobic character of kinase binding pockets [17] [8]. The 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold achieves 52 percent hydrophobic surface coverage, positioning it favorably for kinase interactions [8].
The spatial arrangement of hydrogen bond acceptor and donor groups within the pyrazolo[3,4-b]pyridine framework enables simultaneous engagement with multiple conserved kinase residues [17] [8]. The nitrogen atoms at positions 1, 2, and 4 of the scaffold are positioned to form hydrogen bonds with the kinase hinge region, particularly with residues corresponding to glutamic acid and cysteine in the canonical kinase sequence [8] [12]. This geometric complementarity explains the broad-spectrum kinase inhibitory activity observed for many pyrazolo[3,4-b]pyridine derivatives [12] [13].
Geometric Parameter | Optimal Range | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Penetration Score |
---|---|---|---|
Molecular Length (Å) | 12-16 | 8.2 | 7/10 |
Molecular Width (Å) | 8-12 | 6.1 | 8/10 |
Molecular Volume (ų) | 280-420 | 152 | 6/10 |
Planarity Index | 0.7-0.9 | 0.85 | 9/10 |
Flexibility Index | 0.3-0.6 | 0.2 | 7/10 |
Surface Area (Ų) | 320-480 | 198 | 6/10 |
Hydrophobic Surface (%) | 45-65 | 52 | 8/10 |
The structural comparison between pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds reveals fundamental differences in their electronic properties, binding characteristics, and potential for kinase inhibitor development [21] [22]. Both scaffolds represent bicyclic heterocyclic systems with fused pyrazole rings, but they differ significantly in their nitrogen atom positioning and resulting electronic distributions [21] [23].
Pyrazolo[3,4-b]pyridine contains three nitrogen atoms positioned at the 1, 2, and 4 positions, creating a specific pattern of electron density distribution that concentrates negative charge at these heteroatoms [1] [24]. In contrast, pyrazolo[3,4-d]pyrimidine incorporates four nitrogen atoms at positions 1, 2, 3, and 6, resulting in a more diffuse electron density distribution across the ring system [22] [23]. This difference in nitrogen content and positioning directly influences the hydrogen bonding capabilities and selectivity profiles of compounds based on these scaffolds [22] [24].
The electron density distribution analysis reveals that pyrazolo[3,4-b]pyridine scaffolds exhibit more concentrated negative charge at the pyridine nitrogen, enhancing their ability to form strong hydrogen bonds with kinase hinge residues [24] [25]. Computational studies demonstrate that this concentrated electron density results in stronger binding interactions with conserved kinase residues, particularly in the adenosine triphosphate binding site [12] [24]. The pyrazolo[3,4-d]pyrimidine scaffold, while possessing additional hydrogen bond acceptor sites, distributes its electron density more evenly, potentially leading to different selectivity patterns [22] [23].
Metabolic stability studies indicate that pyrazolo[3,4-d]pyrimidine derivatives generally exhibit enhanced stability compared to their pyrazolo[3,4-b]pyridine counterparts [22] [23]. The additional nitrogen atoms in the pyrimidine ring provide protection against metabolic oxidation, resulting in longer half-lives and improved pharmacokinetic properties [22] [14]. However, this enhanced stability comes at the cost of synthetic accessibility, as pyrazolo[3,4-d]pyrimidine synthesis typically requires more complex reaction conditions and exhibits lower overall yields [22] [26].
Kinase selectivity profiles differ markedly between these scaffold types, with pyrazolo[3,4-d]pyrimidine derivatives often demonstrating greater selectivity for specific kinase subfamilies [22] [23]. This enhanced selectivity stems from the additional nitrogen atom providing an extra point of discrimination between closely related kinase active sites [22] [27]. Research on tropomyosin receptor kinase inhibitors reveals that pyrazolo[3,4-d]pyrimidine-based compounds achieve superior selectivity indices compared to pyrazolo[3,4-b]pyridine analogs [22] [13].
The synthetic accessibility advantage of pyrazolo[3,4-b]pyridine scaffolds makes them attractive starting points for medicinal chemistry optimization [28]. Standard synthetic methodologies for pyrazolo[3,4-b]pyridine construction are well-established and amenable to library synthesis, enabling rapid exploration of structure-activity relationships [28] [29]. Conversely, pyrazolo[3,4-d]pyrimidine synthesis often requires specialized conditions and reagents, limiting the scope of accessible analogs [22] [26].
Structural Feature | Pyrazolo[3,4-b]pyridine | Pyrazolo[3,4-d]pyrimidine | Binding Advantage |
---|---|---|---|
Ring System | Pyrazole-pyridine fusion | Pyrazole-pyrimidine fusion | Better hinge binding |
Nitrogen Atoms | 3 (positions 1,2,4) | 4 (positions 1,2,3,6) | Additional H-bonding |
Aromaticity | High (10π electrons) | High (10π electrons) | Similar π-stacking |
Hydrogen Bond Acceptors | 3 | 4 | Enhanced selectivity |
Electron Density Distribution | Concentrated at N-atoms | More diffuse | Tunable electronics |
Metabolic Stability | Moderate to High | High | Longer half-life |
Kinase Selectivity | Broad spectrum | More selective | Target specificity |
Synthetic Accessibility | Good | Moderate | Easier synthesis |
Irritant